molecular formula C6H8N2OS B1518165 N-cyclopropyl-2-isothiocyanatoacetamide CAS No. 1154551-45-7

N-cyclopropyl-2-isothiocyanatoacetamide

Cat. No.: B1518165
CAS No.: 1154551-45-7
M. Wt: 156.21 g/mol
InChI Key: JNNSJVHXSSGKAO-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-isothiocyanatoacetamide: is a chemical compound with the molecular formula C6H8N2OS. It is a derivative of isothiocyanic acid and contains a cyclopropyl group attached to the nitrogen atom of the isothiocyanate moiety

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with cyclopropylamine and chloroacetic acid.

  • Reaction Steps: The cyclopropylamine is first converted to its corresponding isothiocyanate derivative through reaction with thiocyanate salts. This intermediate is then reacted with chloroacetic acid to form the final product.

  • Conditions: The reactions are usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation, and the temperature is maintained at around 0-5°C to control the reaction rate.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often synthesized using a batch process to ensure quality control and consistency.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.

  • Reduction: Reduction reactions can convert the isothiocyanate group to thioureas.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

  • Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Thioureas.

  • Substitution Products: Various substituted isothiocyanates or thioureas.

Scientific Research Applications

Chemistry: N-cyclopropyl-2-isothiocyanatoacetamide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which N-cyclopropyl-2-isothiocyanatoacetamide exerts its effects involves the interaction with specific molecular targets and pathways. The isothiocyanate group can react with thiols in proteins, leading to the formation of thioureas, which can disrupt normal cellular functions. This disruption can result in antimicrobial or antifungal effects.

Comparison with Similar Compounds

  • N-ethyl-2-isothiocyanatoacetamide

  • N-methyl-2-isothiocyanatoacetamide

  • N-phenyl-2-isothiocyanatoacetamide

Uniqueness: N-cyclopropyl-2-isothiocyanatoacetamide is unique due to the presence of the cyclopropyl group, which imparts different chemical and biological properties compared to its ethyl, methyl, or phenyl counterparts.

Properties

IUPAC Name

N-cyclopropyl-2-isothiocyanatoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c9-6(3-7-4-10)8-5-1-2-5/h5H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNSJVHXSSGKAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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